4-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride

Catalog No.
S8266712
CAS No.
M.F
C13H16ClN3O2
M. Wt
281.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]be...

Product Name

4-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride

IUPAC Name

4-[(4-amino-3,5-dimethylpyrazol-1-yl)methyl]benzoic acid;hydrochloride

Molecular Formula

C13H16ClN3O2

Molecular Weight

281.74 g/mol

InChI

InChI=1S/C13H15N3O2.ClH/c1-8-12(14)9(2)16(15-8)7-10-3-5-11(6-4-10)13(17)18;/h3-6H,7,14H2,1-2H3,(H,17,18);1H

InChI Key

BGXHSGBXSSKGEM-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)C(=O)O)C)N.Cl

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)C(=O)O)C)N.Cl

4-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride is a heterocyclic compound characterized by a pyrazole ring attached to a benzoic acid moiety. Its molecular formula is C13H15N3O2C_{13}H_{15}N_{3}O_{2} and it has a molecular weight of approximately 245.28 g/mol. The compound features significant structural elements that contribute to its chemical reactivity and biological activity, including an amino group and a benzoic acid functional group, which enhance its potential as a pharmacological agent .

Typical of carboxylic acids and amines. Notably, it can participate in:

  • Esterification: Reacting with alcohols to form esters.
  • Amide Formation: Reacting with amines to yield amides.
  • Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions with electrophiles.

These reactions are significant for synthesizing derivatives with enhanced properties or specific functionalities .

4-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride exhibits notable biological activities:

  • Enzyme Inhibition: It has been shown to inhibit cyclooxygenase and lipoxygenase enzymes, thereby reducing the production of pro-inflammatory mediators. This suggests potential applications in treating inflammatory conditions .
  • Antimicrobial Properties: Preliminary studies indicate that the compound may possess antimicrobial activity, making it a candidate for further exploration in medicinal chemistry .
  • Catalytic Activity: The compound facilitates the oxidation of catechol to o-quinone, influencing biochemical pathways related to detoxification processes .

The synthesis of 4-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride typically involves:

  • Starting Materials: The reaction often begins with 3,5-dimethyl-1H-pyrazole and a suitable benzoic acid derivative.
  • Reaction Conditions: Commonly performed in acetonitrile at room temperature over several days, allowing for the formation of the desired product through nucleophilic substitution mechanisms .
  • Purification: Post-reaction purification techniques such as recrystallization or chromatography are employed to isolate the final product in high purity.

This compound has several applications across various fields:

  • Pharmaceuticals: Potential use as an anti-inflammatory or antimicrobial agent.
  • Chemical Research: Serves as a building block for synthesizing more complex heterocyclic compounds.
  • Material Science: Investigated for its properties in developing new materials with specific chemical characteristics .

Studies on interaction mechanisms reveal that 4-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride interacts primarily with metal ions like copper (II). These interactions occur through coordination involving nitrogen atoms from the pyrazole ring and amino groups, which can significantly influence catalytic activities and biochemical pathways .

Several compounds share structural similarities with 4-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride. Here are a few notable examples:

Compound NameCAS NumberKey Features
3-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid1431963-49-3Similar pyrazole structure; potential for different biological activity.
2-[4-(Amino)-3,5-dimethylpyrazolyl]benzoic acid1338495-11-6Different position of the amino group; variations in reactivity.
4-(4-Amino-5-methyl-1H-pyrazol-1-yl)benzoic acid956200-57-0Variation in methyl substitution; may exhibit unique pharmacological properties.

Uniqueness

The uniqueness of 4-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride lies in its specific arrangement of functional groups and its dual role as both a potential enzyme inhibitor and antimicrobial agent. This combination may provide advantages in therapeutic applications compared to other similar compounds .

Structural Characteristics

The compound is a hydrochloride salt of a pyrazole-benzoic acid hybrid, with the molecular formula C₁₃H₁₆ClN₃O₂ and a molecular weight of 281.74 g/mol. Its IUPAC name, 4-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride, reflects the integration of a 4-amino-3,5-dimethylpyrazole moiety linked via a methylene group to the para position of a benzoic acid ring, with a hydrochloric acid counterion. The SMILES notation CC1=NN(C(C)=C1N)CC2=CC=C(C(O)=O)C=C2.Cl provides a precise two-dimensional representation of its structure.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Registry Number1431966-40-3 (hydrochloride)
1171331-23-9 (free base)
Molecular FormulaC₁₃H₁₆ClN₃O₂
Molecular Weight281.74 g/mol
LogP (Partition Coefficient)1.0
Hydrogen Bond Donors2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

281.0931045 g/mol

Monoisotopic Mass

281.0931045 g/mol

Heavy Atom Count

19

Dates

Last modified: 04-15-2024

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